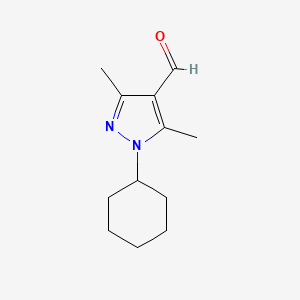

1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Description

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-cyclohexyl-3,5-dimethylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C12H18N2O/c1-9-12(8-15)10(2)14(13-9)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3 |

InChI Key |

RSBWLIGFLPIJRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2CCCCC2)C)C=O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

A common and effective method for synthesizing substituted pyrazoles, including 1-cyclohexyl-3,5-dimethyl derivatives, involves the cyclocondensation of hydrazines with 1,3-diketones or β-diketones.

- Procedure : The cyclocondensation is typically carried out in aprotic dipolar solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc). The reaction is often facilitated by the addition of strong acids like concentrated hydrochloric acid to accelerate dehydration steps and improve yields.

- Catalysts : Copper triflate and ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate have been reported to enhance reaction efficiency and selectivity.

- Conditions : Ambient temperature to moderate heating is used, depending on the substrate reactivity.

This method yields the 1-cyclohexyl-3,5-dimethylpyrazole core efficiently, which can then be further functionalized.

Regioselective Formylation via Vilsmeier-Haack Reaction

The introduction of the aldehyde group at the 4-position of the pyrazole ring is typically achieved by the Vilsmeier-Haack formylation reaction, which uses a complex of phosphorus oxychloride (POCl3) and DMF.

- Mechanism : The reaction proceeds via electrophilic substitution, where the Vilsmeier reagent (formed in situ from POCl3 and DMF) attacks the pyrazole ring at the 4-position.

- Conditions : The reaction is conducted at elevated temperatures (90–120 °C) to facilitate formylation.

- Limitations : Unsubstituted 3,5-dimethyl-1H-pyrazole may fail to undergo formylation due to protonation at the nitrogen atom, which inhibits electrophilic substitution at C-4. However, N-substituted pyrazoles, such as those with a cyclohexyl group, generally undergo formylation successfully.

- Yields : This method provides good to excellent yields of the 4-formyl derivatives.

The reaction scheme typically involves:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 1-Cyclohexyl-3,5-dimethylpyrazole + POCl3/DMF | Electrophilic substitution at C-4 with formyl group introduction |

| 2 | Heating at 90–120 °C | Completion of formylation |

This method is widely used for the preparation of this compound and related derivatives.

Alternative Synthetic Routes

Other synthetic approaches include:

- Formylation of Semicarbazones : Starting from semicarbazones derived from cyclohexyl methyl ketones, formylation with POCl3/DMF can yield the desired pyrazole aldehydes.

- Cyclization of Hydrazones : Phenylhydrazones or cyclohexylhydrazones can be cyclized under Vilsmeier-Haack conditions to form substituted pyrazoles with aldehyde groups at position 4.

- One-pot Cyclocondensation and Oxidation : Some protocols involve a one-pot synthesis where cyclocondensation of hydrazines with diketones is followed by in situ oxidation to yield trisubstituted pyrazoles, which can be further modified to introduce aldehyde functionalities.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Cyclocondensation + Vilsmeier-Haack | Hydrazine derivatives, 1,3-diketones, POCl3/DMF, 90–120 °C | Regioselective, well-established | Requires careful temperature control | Moderate to High (70–90%) |

| Formylation of Semicarbazones | Semicarbazones, POCl3/DMF | Alternative route, good selectivity | Multi-step, intermediate isolation needed | Moderate (60–80%) |

| One-pot Cyclocondensation & Oxidation | Hydrazines, diketones, oxidants (e.g., copper triflate) | Streamlined, fewer purification steps | May require optimization for specific substrates | Moderate to High (70–85%) |

Research Findings and Notes

- The presence of the cyclohexyl group at the N-1 position enhances the stability of the pyrazole ring and facilitates regioselective formylation at C-4.

- The Vilsmeier-Haack reaction remains the most reliable method for introducing the aldehyde group at the 4-position of 1,3,5-trisubstituted pyrazoles.

- Optimization of solvent, temperature, and catalyst loading can significantly impact the yield and purity of the final aldehyde.

- The aldehyde group in this compound is reactive and can be further derivatized, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

- Recent studies highlight the use of ionic liquids and metal triflate catalysts to improve reaction efficiency and environmental sustainability.

Chemical Reactions Analysis

1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Scientific Research Applications

1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The cyclohexyl and tert-butyl derivatives exhibit higher lipophilicity compared to phenyl or ethyl analogs, making them suitable for blood-brain barrier penetration in CNS-targeting drugs .

- Solubility : Ethyl and hydroxyethyl derivatives show improved aqueous solubility due to smaller aliphatic or polar substituents .

Biological Activity

1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by its unique structural features, including a cyclohexyl group and two methyl groups on the pyrazole ring, along with an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.

- Molecular Formula : C₁₂H₁₈N₂O

- Molecular Weight : 206.28 g/mol

- Structure :

- The compound features a five-membered pyrazole ring with substituents that influence its reactivity and biological activity.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyrazole carboxamides against various bacterial strains and fungi, suggesting that similar compounds may also demonstrate potent antimicrobial effects .

Anticancer Properties

The anticancer potential of pyrazoles has been extensively studied. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that certain pyrazoles induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .

Enzyme Inhibition

The compound is believed to act as an enzyme inhibitor, modulating various metabolic pathways. This activity is crucial for its potential therapeutic applications, particularly in targeting enzymes involved in disease processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the cyclohexyl group and the specific positioning of methyl groups contribute to its unique reactivity profile compared to other pyrazole derivatives.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclohexyl group at N1, two methyl groups at C3 and C5 | Anticancer, antimicrobial |

| 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | Lacks cyclohexyl group | Moderate antimicrobial activity |

| 1-(Cyclohexylmethyl)-1H-pyrazole-4-carbaldehyde | Cyclohexylmethyl at N1 | Potentially enhanced enzyme inhibition |

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

- Anticancer Activity : A study reported that certain pyrazoles exhibited cytotoxic effects against breast cancer cell lines when combined with doxorubicin, enhancing the drug's efficacy through synergistic mechanisms .

- Antimicrobial Testing : In vitro testing against bacterial strains such as E. coli and Staphylococcus aureus showed that some pyrazoles significantly inhibited growth at concentrations comparable to standard antibiotics .

- Enzyme Interaction Studies : Research focusing on the interaction of pyrazoles with specific metabolic enzymes revealed that these compounds could modulate enzyme activity, which is critical for their therapeutic potential in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.